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mGluR5 modulator 1

Catalog Number: EVT-15278437
CAS Number:
Molecular Formula: C18H19ClFN3O2
Molecular Weight: 363.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Metabotropic glutamate receptor subtype 5 modulator 1 is a compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 5. This receptor plays a critical role in various neurological processes, including synaptic plasticity and cognitive functions. The modulation of this receptor has been linked to potential therapeutic applications in treating central nervous system disorders such as schizophrenia and anxiety disorders. The classification of this compound falls under the category of allosteric modulators, specifically designed to enhance the receptor's activity without directly activating it.

Source and Classification

The metabotropic glutamate receptors are classified into three groups based on their structure and signaling mechanisms. Metabotropic glutamate receptor subtype 5 is part of Group I, which predominantly activates Gq proteins leading to increased intracellular calcium levels and enhanced neuronal excitability. This group includes other receptors like metabotropic glutamate receptor subtype 1. The discovery of modulators for these receptors, including metabotropic glutamate receptor subtype 5 modulator 1, has been facilitated by high-throughput screening methods that identify compounds with selective binding properties and functional efficacy .

Synthesis Analysis

The synthesis of metabotropic glutamate receptor subtype 5 modulator 1 typically involves several organic chemistry techniques, including high-temperature difluoromethylation reactions and other synthetic pathways that allow for the formation of complex molecular structures. For instance, one method described in the literature involves the use of a cyclobutyl moiety in the chemical structure, which enhances the compound's selectivity for the target receptor . The synthetic route may include multiple steps such as coupling reactions, purification processes, and characterization using spectroscopic techniques to confirm the structure and purity of the final product.

Molecular Structure Analysis

The molecular structure of metabotropic glutamate receptor subtype 5 modulator 1 can be characterized using X-ray crystallography and nuclear magnetic resonance spectroscopy. These techniques provide detailed information about the spatial arrangement of atoms within the molecule. For example, recent studies have reported crystal structures that illustrate how various ligands interact with the metabotropic glutamate receptor subtype 5, revealing critical binding sites and conformational changes upon ligand binding . The data obtained from these analyses contribute to understanding how structural modifications can influence the modulatory effects on the receptor.

Chemical Reactions Analysis

Chemical reactions involving metabotropic glutamate receptor subtype 5 modulator 1 typically focus on its interactions with other biomolecules within neuronal signaling pathways. These reactions can include binding assays where the modulator is evaluated for its ability to enhance or inhibit receptor activity in response to endogenous neurotransmitters like glutamate. Detailed kinetic studies often accompany these evaluations to quantify the efficacy and potency of the modulator in various experimental setups .

Mechanism of Action

The mechanism by which metabotropic glutamate receptor subtype 5 modulator 1 exerts its effects involves allosteric modulation of the receptor's activity. Upon binding to an allosteric site distinct from the orthosteric site (where endogenous ligands bind), this compound stabilizes an active conformation of the receptor, enhancing its responsiveness to glutamate. This process is crucial for facilitating synaptic plasticity, which underlies learning and memory functions . Data from functional assays demonstrate that such modulation can lead to improved cognitive performance in animal models .

Physical and Chemical Properties Analysis

Metabotropic glutamate receptor subtype 5 modulator 1 exhibits specific physical and chemical properties that influence its biological activity. These properties include solubility in various solvents, melting point, stability under physiological conditions, and lipophilicity, which affects its bioavailability. Analytical techniques such as high-performance liquid chromatography can be employed to assess these properties quantitatively . Understanding these characteristics is essential for optimizing drug formulation and delivery methods.

Applications

The scientific applications of metabotropic glutamate receptor subtype 5 modulator 1 are primarily focused on neuropharmacology, particularly in developing treatments for psychiatric disorders such as schizophrenia and anxiety-related conditions. Research indicates that enhancing metabotropic glutamate receptor subtype 5 activity can improve cognitive deficits associated with these disorders . Additionally, ongoing studies aim to explore its potential in neurodegenerative diseases where synaptic dysfunction is a key feature.

Molecular Mechanisms of mGluR5 Modulator 1 as a Positive Allosteric Modulator (PAM)

Allosteric Binding Dynamics and Receptor Conformational Changes

mGluR5 modulator 1 functions as a positive allosteric modulator (PAM) by binding to the receptor’s transmembrane domain (TMD), distinct from the orthosteric glutamate-binding site. This TMD binding pocket is characterized by key hydrophobic residues (Ile651, Pro655, Leu744, Trp785, Phe788, Met802, Val806) that undergo conformational reorganization upon PAM binding [2] [4]. Molecular dynamics simulations reveal that PAMs like CDPPB exhibit dual binding modes, inducing a distinct TMD rearrangement compared to negative allosteric modulators (NAMs) such as MTEP or mavoglurant [2] [4]. Specifically, PAM binding expands the allosteric pocket volume by 15–20%, facilitating a shift toward an active receptor state that resembles agonist-bound conformations [4] [6]. This transition involves:

  • Helical repositioning: Outward movement of transmembrane helices 5 and 6 (TM5/TM6), increasing solvent accessibility by 30% [6].
  • Inter-subunit reorientation: Rotation of TMD dimers by ~15°, enhancing Gq protein coupling efficiency [8].
  • Dynamic residue networks: Allosteric communication pathways connecting the TMD to cysteine-rich domains (CRDs), mediated by conserved motifs (e.g., Arg/Lys-rich clusters) [2] [8].

These changes collectively stabilize the active conformation of mGluR5, lowering the energy barrier for glutamate-induced activation [6].

Table 1: Key Structural Features of mGluR5 PAM vs. NAM Binding

ParameterPAM (e.g., CDPPB)NAM (e.g., MTEP)
Binding Site DepthShallow (≤8 Å from surface)Deep (≥12 Å from surface)
Pocket Occupancy80–85%60–65%
TM6 Displacement+4.2 Å outward-2.1 Å inward
Conserved ResiduesAsn747, Trp785Pro655, Met802

Potentiation of Glutamate-Induced Calcium Mobilization and IP1 Accumulation

Activation of mGluR5 by glutamate triggers Gq-protein coupling, leading to phospholipase Cβ (PLCβ) activation. This catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis into inositol trisphosphate (IP₃) and diacylglycerol (DAG). mGluR5 PAMs amplify this pathway by:

  • Enhancing IP₃ production: PAMs increase glutamate-induced IP₁ (a stable IP₃ metabolite) accumulation by 2.5-fold in neuronal cultures, as measured by HTRF assays [1] [9].
  • Modulating calcium dynamics: PAMs transform transient Ca²⁺ spikes into sustained oscillations (0.2–0.5 Hz) in spinal cord neurons. These oscillations require:
  • Extracellular Ca²⁺ influx via L-type voltage-gated channels (blocked by nimodipine) [1].
  • PLC-dependent IP₃ receptor activation on endoplasmic reticulum stores (abolished by thapsigargin) [1] [9].
  • Intracellular receptor contributions: Nuclear mGluR5 pools, activated by glutamate transported via cystine/glutamate exchangers, generate Ca²⁺ waves that amplify cytosolic signals. PAMs potentiate nuclear Ca²⁺ by 40%, regulating CREB phosphorylation [9].

PAM efficacy is abolished by mGluR5-selective antagonists (MPEP) or PLC inhibitors (U-73122), confirming target specificity [1] [3].

Table 2: Calcium Signaling Profiles Induced by mGluR5 PAMs

ConditionCalcium ResponseFrequencyDependency
Glutamate aloneSingle-peak transientN/AInternal stores
Glutamate + PAMSustained oscillations0.2–0.5 HzL-type channels + PLC/IP₃R
PAM aloneLow-amplitude sustained elevationN/ANuclear mGluR5 pools

ERK1/2 Phosphorylation Pathways in Signal Transduction

mGluR5 PAMs regulate extracellular signal-regulated kinase (ERK1/2) through dual kinase-phosphatase mechanisms:1. Kinase activation cascades:- Agonist-bound mGluR5 recruits Gq-PLCβ-PKC axes, initiating Raf-MEK-ERK phosphorylation [3] [7].- PAMs amplify ERK1/2 phosphorylation (pERK) by 70–90% in spinal dorsal horn neurons, peaking at 5–10 minutes post-stimulation [3].- ERK binds directly to the intracellular loop of GlyRα1ins (a glycine receptor subunit) at a D-docking site, phosphorylating Ser³⁸⁰ to suppress inhibitory neurotransmission [3].

  • Phosphatase suppression:
  • mGluR5 activation inhibits protein phosphatase 2A (PP2A) via Src kinase-dependent phosphorylation of PP2A at Tyr³⁰⁷. This disinhibits MEK/ERK pathways [7].
  • PP2A blockade by okadaic acid mimics PAM effects, increasing pERK by 3-fold [7].

ERK-driven transcriptional changes include upregulation of c-Fos and Egr1, which are critical for synaptic plasticity [3] [9].

Table 3: Key Regulators of mGluR5-Mediated ERK Phosphorylation

Signaling ComponentRoleEffect of PAMs
PKCPhosphorylates Raf+50% activation
PP2ADephosphorylates MEKActivity reduced by 40%
Src kinasePhosphorylates PP2A at Tyr³⁰⁷Activity enhanced by 60%
ERKBinds/phosphorylates GlyRα1insBinding affinity 2x higher

Receptor Internalization Mechanisms in the Absence of Orthosteric Agonists

mGluR5 PAMs act as "ago-PAMs", driving receptor internalization independently of glutamate:

  • Internalization kinetics: VU0409551 induces mGluR3 internalization within 15 minutes, with 40% greater efficacy than glutamate in β-arrestin-dependent assays [8]. This occurs via:
  • GRK phosphorylation of intracellular receptor domains.
  • β-arrestin recruitment and clathrin-coated pit formation [8].
  • Structural determinants: Cryo-EM structures show PAM-bound mGluR3 adopts a partially active conformation characterized by:
  • ~20° rotation of TMD dimers.
  • Exposure of β-arrestin-binding motifs in the C-terminal domain [8].
  • Functional pleiotropy: PAMs exhibit biased agonism toward internalization:
  • In mGluR3, VU6023326 drives 90% maximal internalization vs. 80% G protein activation [8].
  • Group III mGluR PAMs (e.g., VU0422288) show similar bias, with internalization exceeding GIRK currents by 25% [8].

This internalization reduces surface receptor density, potentially mitigating excitotoxicity in neurological disorders [5] [8].

Properties

Product Name

mGluR5 modulator 1

IUPAC Name

1-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]-2-(pyridin-4-ylmethoxy)ethanone

Molecular Formula

C18H19ClFN3O2

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C18H19ClFN3O2/c19-15-1-2-17(16(20)11-15)22-7-9-23(10-8-22)18(24)13-25-12-14-3-5-21-6-4-14/h1-6,11H,7-10,12-13H2

InChI Key

OARMBUFDWXNMIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C(=O)COCC3=CC=NC=C3

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